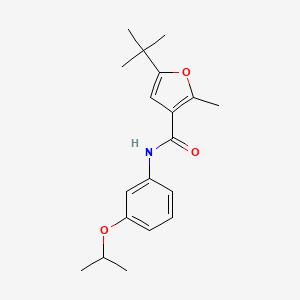![molecular formula C13H18N2O3S B5875687 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide, also known as MNS or MNS-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment.
作用機序
The mechanism of action of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell proliferation and survival, and its dysregulation is a common feature of many cancers. This compound may also inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization of many oncogenic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cancer cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. This compound has also been shown to inhibit the activity of Hsp90, which is involved in the stabilization of many oncogenic proteins. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of breast cancer and prostate cancer.
実験室実験の利点と制限
One advantage of using 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of a range of cancer cell lines. Additionally, this compound has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a cancer treatment.
将来の方向性
There are several future directions for the study of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of this compound, which would help to optimize its use as a cancer treatment. Additionally, further studies could investigate the efficacy of this compound in combination with other anti-cancer agents. Another area of research could focus on the development of this compound analogs with improved potency and selectivity for cancer cells. Finally, the use of this compound in preclinical studies could be expanded to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders.
合成法
The synthesis of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-methyl-N-(4-morpholinyl)benzenesulfonamide, which is then reacted with ethyl isocyanoacetate to produce this compound.
科学的研究の応用
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have potential as a novel cancer treatment.
特性
IUPAC Name |
(NE)-4-methyl-N-(1-morpholin-4-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(16,17)14-12(2)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGULHOQBZSQYEJ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)

![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)



![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)


![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

